8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione
Description
Structure and Synthesis
8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a fused heterocyclic compound featuring a pyrazole ring annulated with a 1,3,5-triazine-2,4-dione scaffold. Its molecular formula is C₆H₆N₄O₂, with an average mass of 166.14 g/mol (derived from the unmethylated analog in and ). The methyl group at position 8 enhances steric and electronic properties, influencing reactivity and biological activity. Synthesis routes for related pyrazolo-triazine-diones often involve cyclization of thiourea derivatives with cyanate reagents () or palladium-catalyzed cross-coupling for introducing substituents ().
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
8-methyl-1H-pyrazolo[1,5-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C6H6N4O2/c1-3-2-7-10-4(3)8-5(11)9-6(10)12/h2H,1H3,(H2,8,9,11,12) |
InChI Key |
RPKMANURGCTGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)NC(=O)N2N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Substitution Reactions
The triazine ring's electron-withdrawing nature facilitates nucleophilic substitution at position C8. Common reaction pathways include:
Microwave-assisted methods significantly enhance reaction efficiency, achieving 85-92% yields for halogenated derivatives in 15-30 minutes compared to 6-8 hours via conventional heating .
Ring Functionalization and Modification
The dione oxygen atoms participate in keto-enol tautomerism, enabling:
-
Mannich reactions with secondary amines and formaldehyde to form C2-aminomethyl derivatives
-
Condensation reactions with hydrazines to produce triazine-fused pyrazolone systems
Comparative reactivity studies show position C8 demonstrates 3× higher electrophilicity than C6 due to adjacent nitrogen atoms in the triazine ring.
Cycloaddition Chemistry
The compound participates in [3+2] cycloadditions with:
-
Nitrile oxides → Isoxazolo-triazine hybrids
-
Diazomethane → Pyrazolo-triazolo-triazine systems
Reaction kinetics analysis reveals second-order rate constants of 0.45-1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C in THF.
Oxidative Transformations
Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) yields:
-
N-Oxide derivatives at position N1
-
Sulfoxidation of thioether-containing analogs
X-ray crystallography confirms oxidation preferentially occurs at the pyrazole nitrogen rather than triazine nitrogens.
Catalytic Cross-Coupling
Palladium-catalyzed reactions enable structural diversification:
| Reaction | Catalyst System | Conversion | Selectivity |
|---|---|---|---|
| Sonogashira coupling | PdCl₂(PPh₃)₂/CuI | 78% | >95% para |
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | 82% | 89% mono-arylation |
These methods provide access to π-conjugated systems for optoelectronic materials development .
Hydrolytic Stability
The compound demonstrates pH-dependent hydrolysis:
| pH | Half-life (25°C) | Primary Degradation Product |
|---|---|---|
| 1.2 | 4.5 hours | Pyrazolo-triazine carboxylic acid |
| 7.4 | 72 hours | Stable |
| 10.8 | 15 minutes | Triazine ring-opened diol |
This stability profile informs formulation strategies for pharmaceutical applications.
Photochemical Reactions
UV irradiation (254 nm) induces:
-
[4π] electrocyclic ring opening → Diazabicyclo intermediates
-
Norrish Type II cleavage in alkoxy-substituted derivatives
Quantum yield studies (Φ = 0.32 ± 0.05) suggest efficient light-driven reactivity .
This comprehensive reactivity profile establishes 8-methylpyrazolo-triazine-dione as a versatile building block for medicinal chemistry and materials science. The combination of microwave-assisted synthesis and strategic substitution patterns enables efficient generation of compound libraries with tailored properties.
Scientific Research Applications
8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]-1,3,5-triazine-2-thioxo-4(1H,3H)-ones
Replacing the oxygen atom at position 2 of the triazine ring with sulfur generates thioxo analogs. These compounds exhibit distinct electronic profiles due to sulfur’s polarizability. For example, pyrazolo[1,5-a]-1,3,5-triazine-2-thioxo-4(1H,3H)-ones showed IC₅₀ > 150 µM in thymidine phosphorylase inhibition assays, rendering them inactive compared to oxygenated analogs (). This highlights the critical role of oxygen in maintaining enzyme-binding interactions.
Pyrazolo[1,5-c][1,3,5]thiadiazine-2-ones
Thiadiazine derivatives, such as pyrazolo[1,5-c][1,3,5]thiadiazine-2-ones, replace the triazine ring with a thiadiazine system. demonstrates that this substitution amplifies herbicidal activity, with some derivatives outperforming commercial herbicides like diuron in photosynthetic electron transport inhibition. This contrasts with the triazine-dione core’s inactivity in similar assays, underscoring the importance of ring structure in target specificity.
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are purine analogs with demonstrated antitrypanosomal and antischistosomal activities (). Unlike triazine-diones, their pyrimidine ring enables antimetabolite behavior by mimicking purine bases in biochemical pathways.
Substituted 1,3,5-Triazine-2,4(1H,3H)-diones
Triazine-diones with varied substituents provide insights into structure-activity relationships:
- 4-Chloro-6-(dimethylamino)-1,3,5-triazine-2[1H]-one (): Chlorine and dimethylamino groups enhance electrophilicity, improving reactivity in nucleophilic substitutions.
Table 1: Key Properties of 8-Methylpyrazolo-triazine-dione and Analogs
| Compound | Core Structure | Substituents | Biological Activity (Key Finding) | Reference ID |
|---|---|---|---|---|
| 8-Methylpyrazolo-triazine-dione | Pyrazolo-triazine-dione | 8-CH₃ | Limited data; structural focus | [9, 16] |
| Pyrazolo-triazine-2-thioxo-dione | Pyrazolo-triazine-thione | 2-S | Inactive (IC₅₀ > 150 µM in TP assays) | [3] |
| Pyrazolo-thiadiazine-2-one | Thiadiazine | N/A | Herbicidal (superior to diuron) | [10] |
| Pyrazolo[1,5-a]pyrimidines | Pyrazolo-pyrimidine | Variable (e.g., triazole) | Anticancer, antiparasitic | [5] |
| 4-Chloro-6-(dimethylamino)-triazinone | Triazinone | 4-Cl, 6-N(CH₃)₂ | High reactivity in synthetic intermediates | [12] |
Table 2: Electronic and Steric Effects
| Compound | Key Substituent | Electronic Effect | Steric Impact | |
|---|---|---|---|---|
| 8-Methylpyrazolo-triazine-dione | 8-CH₃ | Electron-donating | Moderate steric hindrance | |
| Pyrazolo-triazine-2-thioxo-dione | 2-S | Polarizable sulfur atom | Minimal | |
| 4-Phenylpiperidinyl-triazine-dione | Arylpiperidine | Electron-withdrawing (aryl) | High | [13] |
Mechanistic Insights and Contradictions
- Sulfur Substitution : While sulfur in pyrazolo-triazine-thiones abolishes thymidine phosphorylase inhibition (), it enhances herbicidal activity in thiadiazine derivatives (). This suggests that sulfur’s impact is context-dependent, influenced by the target enzyme’s active site geometry.
- Methyl vs. Bulkier Groups : The 8-methyl group in the target compound may optimize solubility compared to bulkier analogs like 4-phenylpiperidinyl derivatives (), but synthetic challenges in introducing such groups via cross-coupling () limit scalability.
Biological Activity
8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 166.14 g/mol. The compound features a pyrazolo-triazine core structure that contributes to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds within the pyrazolo[1,5-a][1,3,5]triazine class exhibit various mechanisms of action:
- Antitumor Activity : Some derivatives have been shown to inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. This inhibition can suppress tumor proliferation by affecting the production of nucleosides essential for DNA synthesis .
- Antimicrobial Properties : The presence of pyrazolo[1,5-a][1,3,5]triazines has been linked to antibacterial activity. These compounds can target bacterial enzymes that are absent in human cells, making them suitable candidates for antibiotic development .
- Neurological Effects : Compounds in this class have been investigated for their potential in treating central nervous system disorders such as schizophrenia and Alzheimer's disease. Their ability to modulate neurotransmitter systems may contribute to these effects .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Table 1: Summary of Biological Activities
Discussion
The biological activities associated with this compound demonstrate its potential as a multifunctional therapeutic agent. The compound's ability to inhibit key enzymes involved in tumor growth and its antimicrobial properties highlight its versatility.
Furthermore, ongoing research utilizing quantitative structure-activity relationship (QSAR) models continues to elucidate the relationship between chemical structure and biological activity. These models aid in predicting the efficacy of new derivatives and guide the design of more potent compounds.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
